

FLAC6: A Fluorinated Detergent for Enhanced Protein Extraction and Stabilization

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Compound of Interest

Compound Name: *FLAC6*

Cat. No.: *B8069999*

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

FLAC6 is a novel lactobamiamide-based fluorinated detergent designed for the efficient solubilization and stabilization of membrane proteins, a class of proteins notoriously challenging to extract and study due to their hydrophobic nature. This application note provides detailed protocols and data demonstrating the utility of **FLAC6** for the extraction of various membrane proteins, including G-protein coupled receptors (GPCRs) and ABC transporters. The unique properties of **FLAC6** lead to improved thermal stability of extracted proteins, making it a valuable tool for structural and functional studies in academic research and drug development.^[1]

Key Applications

- Solubilization of membrane proteins: **FLAC6** effectively extracts membrane proteins from their native lipid environment.
- Stabilization of membrane proteins: Proteins solubilized in **FLAC6** exhibit enhanced thermal stability, preserving their native conformation and function.^[1]

- Structural and functional studies: The stabilizing effect of **FLAC6** facilitates downstream applications such as cryo-electron microscopy, X-ray crystallography, and functional assays.
- Drug Discovery: By maintaining the integrity of target membrane proteins, **FLAC6** aids in the screening and characterization of novel therapeutics.[\[1\]](#)

Quantitative Data: Enhanced Thermal Stability of Membrane Proteins

FLAC6 has been shown to significantly increase the thermal stability (melting temperature, T_m) of various membrane proteins compared to conventional detergents. The following table summarizes the improvement in T_m for a GPCR (A2AR) and two bacterial transporters (AcrB and BmrA) when solubilized with **FLAC6**.

Protein	Protein Type	Organism	Improvement in Thermal Stability (ΔT_m in °C) with FLAC6
A2AR	G-protein coupled receptor (GPCR)	Homo sapiens	+7
AcrB	ABC Transporter	Escherichia coli	+9
BmrA	ABC Transporter	Bacillus subtilis	+23

Data sourced from Faugier C, et al. Methods. 2020.[\[1\]](#)

Experimental Protocols

The following is a generalized protocol for the extraction of membrane proteins using **FLAC6**. Optimal conditions, including **FLAC6** concentration and incubation times, may need to be determined empirically for each specific protein.

Membrane Preparation

This step aims to isolate the cell membranes containing the protein of interest.

- Cell Lysis:
 - For cultured cells, harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
 - Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
 - Incubate on ice to allow cells to swell.
 - Homogenize the cell suspension using a Dounce homogenizer or sonication.
- Membrane Fractionation:
 - Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.
 - Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the cell membranes.
 - Discard the supernatant (cytosolic fraction) and wash the membrane pellet with a suitable buffer to remove contaminants.

Protein Solubilization with FLAC6

This is the critical step where **FLAC6** is used to extract the membrane protein from the lipid bilayer.

- Resuspend Membranes: Resuspend the washed membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, protease inhibitors) containing **FLAC6**.
 - Note: The optimal concentration of **FLAC6** should be determined, but a starting point is typically above its critical micelle concentration (CMC).
- Incubation: Incubate the mixture with gentle agitation (e.g., end-over-end rotation) at 4°C for 1-2 hours.
- Clarification: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) to pellet any insoluble material.

- **Collect Supernatant:** The supernatant now contains the solubilized membrane protein in **FLAC6** micelles.

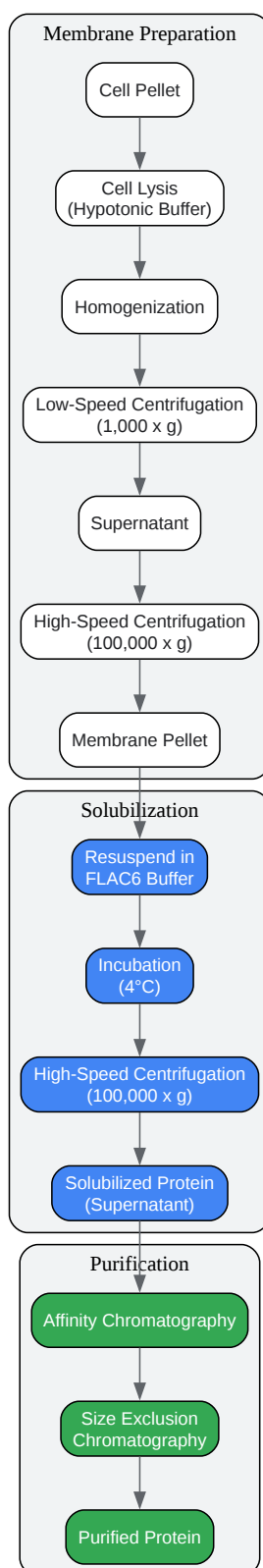
Protein Purification

The solubilized protein can now be purified using standard chromatography techniques.

- **Affinity Chromatography:** If the protein of interest is tagged (e.g., with a His-tag or Strep-tag), use the appropriate affinity resin to capture the protein.
 - Equilibrate the affinity column with a wash buffer containing a low concentration of **FLAC6** to maintain protein stability.
 - Load the clarified supernatant onto the column.
 - Wash the column extensively to remove non-specifically bound proteins.
 - Elute the target protein using a suitable elution buffer (e.g., containing imidazole for His-tagged proteins).
- **Size Exclusion Chromatography (SEC):** For further purification and to remove aggregated protein, perform SEC using a column equilibrated with a buffer containing **FLAC6**.

Visualizations

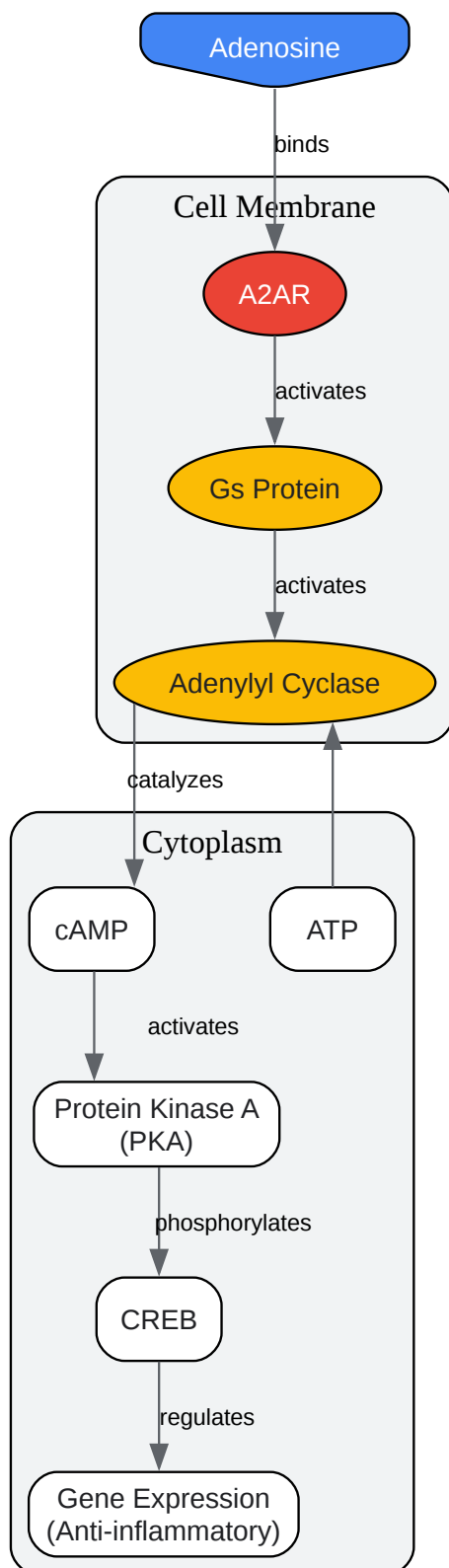
Experimental Workflow for Protein Extraction using **FLAC6**



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Caption: Workflow for membrane protein extraction and purification using **FLAC6**.

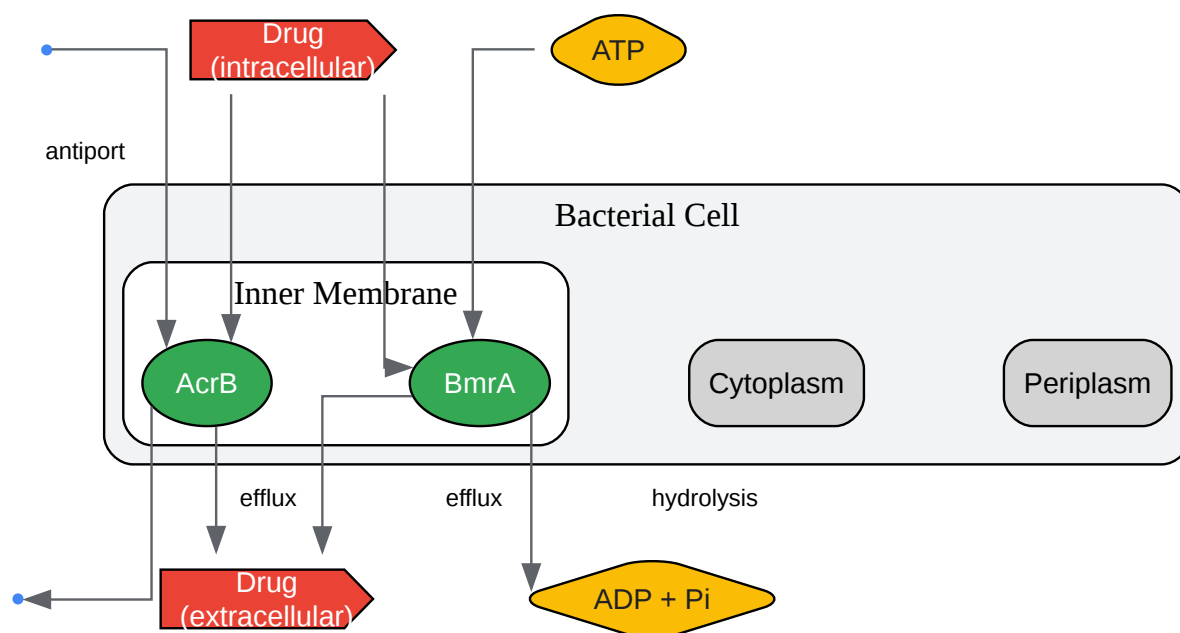
Signaling Pathway of Adenosine A2A Receptor (A2AR)



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Caption: Simplified signaling pathway of the Adenosine A2A Receptor (A2AR).

Mechanism of AcrB and BmrA Transporters



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Caption: Simplified mechanism of drug efflux by AcrB (proton antiport) and BmrA (ATP hydrolysis).

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References

- 1. Overexpression, Membrane Preparation, and Purification of a Typical Multidrug ABC Transporter BmrA - PubMed [pubmed.ncbi.nlm.nih.gov]
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